N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage and a diphenylacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazine derivatives, followed by acylation with 2,2-diphenylacetyl chloride. The reaction conditions often include:
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Condensation Reaction
Reagents: 3,4-dihydroxybenzaldehyde, hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
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Acylation Reaction
Reagents: 2,2-diphenylacetyl chloride
Solvent: Dichloromethane or chloroform
Temperature: 0°C to room temperature
Catalyst: Base (e.g., triethylamine)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, varying temperatures
Products: Oxidized derivatives with modified functional groups
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced forms with altered hydrazone linkages
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Organic solvents, room temperature to reflux
Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane, chloroform
Catalysts: Acetic acid, sodium acetate, triethylamine
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.
Medicine
Medically, this compound is explored for its therapeutic potential. Its hydrazone linkage and phenolic groups suggest antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases.
Industry
In industry, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites, inhibiting enzyme activity. The phenolic groups can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-[(E)-1-(2,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide
- N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylpropionamide
- N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylbutyramide
Uniqueness
Compared to similar compounds, N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide stands out due to its specific hydrazone linkage and diphenylacetamide moiety. These structural features confer unique reactivity and biological activity, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H21N3O4/c27-19-12-11-16(13-20(19)28)14-25-26-21(29)15-24-23(30)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22,27-28H,15H2,(H,24,30)(H,26,29)/b25-14+ |
InChI Key |
WQSWXPVZLFFSKB-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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